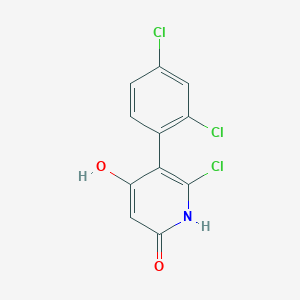![molecular formula C23H14ClF2N3 B2574204 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-54-5](/img/structure/B2574204.png)
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, commonly known as CPQ, is a heterocyclic compound that has shown potential as a therapeutic agent in various scientific studies. CPQ belongs to the pyrazoloquinoline family of compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Pyrazolo[3,4-c]quinolines and their derivatives are synthesized through various methods, including reduction followed by thermal cyclization, aminoalkylation, and reductive cyclization from nitropyrazoles. These compounds are explored for their unique structural and electronic properties, suggesting potential utility in developing new chemical entities with desired biological or physical properties (Nagarajan & Shah, 1992).
Photophysical Properties
- The optical absorption and fluorescence spectra of pyrazolo[3,4-b]quinoline derivatives indicate their potential as candidates for luminescent or electroluminescent applications. These properties are influenced by solvent polarity, suggesting these compounds could be useful in the development of sensors or in materials science where solvent-dependent optical properties are beneficial (Danel et al., 2010).
Corrosion Inhibition
- Quinoxaline derivatives, related in structural complexity to pyrazoloquinolines, have been investigated for their corrosion inhibition efficiency on mild steel in acidic medium. This suggests potential industrial applications in protecting metals from corrosion, which could extend to pyrazolo[3,4-c]quinoline derivatives under similar conditions (Saraswat & Yadav, 2020).
Material Science and Electronics
- The photovoltaic properties of pyrano[3,2-c]quinoline derivatives and their application in organic-inorganic photodiode fabrication demonstrate the utility of such compounds in electronic devices. Their rectification behavior and photovoltaic properties under illumination suggest that derivatives of pyrazolo[3,4-c]quinoline could similarly be explored for use in electronic and photovoltaic applications (Zeyada et al., 2016).
Wirkmechanismus
Mode of Action
It is hypothesized that the compound may interact with its targets through a radical process . The specific interactions and resulting changes are subject to ongoing research.
Biochemical Pathways
Given the compound’s structure, it is possible that it may be involved in the difluoromethylation of heterocycles . The downstream effects of these pathways are currently under investigation.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF2N3/c1-13-2-8-20-17(10-13)23-18(12-27-20)22(14-3-5-15(24)6-4-14)28-29(23)21-9-7-16(25)11-19(21)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKQWSUNXBBYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

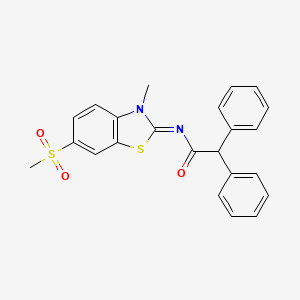
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)
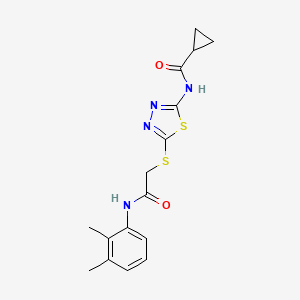
![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)

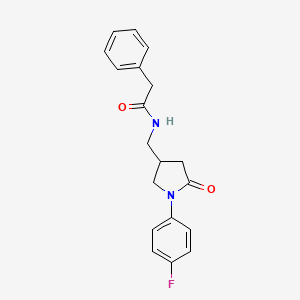
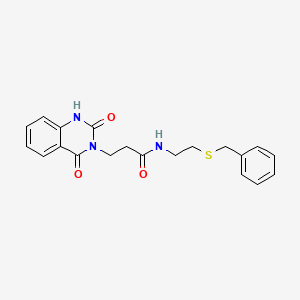
![2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
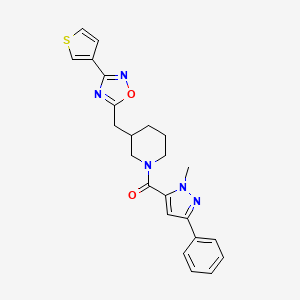

![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)
![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)
